molecular formula C5H9NO4 B12056976 (2S)-2-amino(3,4-13C2)pentanedioic acid

(2S)-2-amino(3,4-13C2)pentanedioic acid

Cat. No.: B12056976
M. Wt: 149.11 g/mol
InChI Key: WHUUTDBJXJRKMK-JBAKHTSASA-N
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Description

“(2S)-2-amino(3,4-13C2)pentanedioic acid” is a compound with a specific isotopic labeling pattern. It contains two carbon-13 (^13C) atoms at positions 3 and 4 of the pentanedioic acid backbone. The compound is a chiral amino acid, meaning it has an asymmetric carbon center (the 2S configuration). Amino acids are fundamental building blocks of proteins and play essential roles in biological processes.

Preparation Methods

Synthetic Routes:: The synthesis of “(2S)-2-amino(3,4-13C2)pentanedioic acid” involves incorporating ^13C-labeled precursors during the chemical reactions. Here are the key steps:

    Starting Material: Begin with a ^13C-labeled precursor, such as cholesterol-3,4-13C2, which contains the desired isotopic pattern.

    Oxidation: Convert the cholesterol derivative to the corresponding keto acid by oxidizing the 3α-hydroxyl group.

    Ring Modification: Transform the A-ring into the Δ4-3-ketone.

    Carboxylation: Introduce the carboxylic acid group at position C-24.

    Selective Reduction: Reduce the carboxylic acid to the alcohol while preserving the A-ring enone.

Industrial Production:: The industrial-scale production of this compound may involve large-scale isotopic labeling of precursors using specialized facilities.

Chemical Reactions Analysis

Reactions:: “(2S)-2-amino(3,4-13C2)pentanedioic acid” can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, forming products with modified functional groups.

    Reduction: Reduction reactions may lead to different stereoisomers or derivatives.

    Substitution: Substituents can be added or replaced at various positions.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.

    Reduction: Employ reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Scientific Research Applications

    Chemistry: Isotopically labeled compounds like “(2S)-2-amino(3,4-13C2)pentanedioic acid” are valuable tools for studying metabolic pathways, protein folding, and enzyme kinetics.

    Biology: Researchers use isotopic labeling to trace metabolic fluxes and understand cellular processes.

    Medicine: Isotopically labeled amino acids aid in drug metabolism studies and protein turnover analysis.

    Industry: Isotopic tracers play a role in quality control and process optimization.

Mechanism of Action

The exact mechanism of action for “(2S)-2-amino(3,4-13C2)pentanedioic acid” depends on its specific biological context. It may serve as a substrate for enzymes, participate in protein synthesis, or influence metabolic pathways.

Comparison with Similar Compounds

While there are no direct analogs with the same isotopic pattern, other labeled amino acids (e.g., ^13C-labeled glutamine, serine) share similar applications.

Properties

Molecular Formula

C5H9NO4

Molecular Weight

149.11 g/mol

IUPAC Name

(2S)-2-amino(3,4-13C2)pentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1

InChI Key

WHUUTDBJXJRKMK-JBAKHTSASA-N

Isomeric SMILES

[13CH2]([13CH2]C(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

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